molecular formula C11H18O2 B11948596 3-Isobutoxy-2-cyclohepten-1-one

3-Isobutoxy-2-cyclohepten-1-one

Cat. No.: B11948596
M. Wt: 182.26 g/mol
InChI Key: WRMJZTZUWYMLMD-UHFFFAOYSA-N
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Description

3-Isobutoxy-2-cyclohepten-1-one is a seven-membered cyclic enone featuring an isobutoxy substituent at the 3-position. The isobutoxy group is a common motif in organic synthesis, often influencing reactivity, solubility, and steric interactions .

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3-(2-methylpropoxy)cyclohept-2-en-1-one

InChI

InChI=1S/C11H18O2/c1-9(2)8-13-11-6-4-3-5-10(12)7-11/h7,9H,3-6,8H2,1-2H3

InChI Key

WRMJZTZUWYMLMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=O)CCCC1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-Isobutoxy-2-cyclohepten-1-one, like other enones, undergoes various chemical reactions including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Isobutoxy-2-cyclohepten-1-one is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-Isobutoxy-2-cyclohepten-1-one involves its reactivity as an enone. Enones are known to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone, leading to the formation of various adducts . This reactivity is crucial for its role in organic synthesis and the development of new compounds.

Comparison with Similar Compounds

Structural Analog Overview

Key analogs include:

  • 3-Isobutoxy-2-cyclohexen-1-one (CAS 23074-59-1): A six-membered cyclic enone .
  • 2,6,6-Trimethyl-3-isobutoxycyclohex-2-en-1-one (CAS 60068-02-2): A methyl-substituted cyclohexenone derivative .
  • Cyclopentenone derivatives (e.g., compounds 20–22 from ): Five-membered enones with complex substituents .

Structural and Functional Differences

Table 1: Comparative Analysis of Key Compounds
Compound Name CAS Number Ring Size Substituents Key Properties/Notes
3-Isobutoxy-2-cyclohepten-1-one N/A 7-membered Isobutoxy at C3 Hypothesized higher ring strain vs. smaller analogs.
3-Isobutoxy-2-cyclohexen-1-one 23074-59-1 6-membered Isobutoxy at C3 Discontinued; 99% purity; likely unstable .
2,6,6-Trimethyl-3-isobutoxycyclohex-2-en-1-one 60068-02-2 6-membered Isobutoxy at C3, methyl at C2, C6, C6 Enhanced steric bulk; potential for stabilized conformations .
3-Isobutoxy-5-(3-(2-((triisopropylsilyl)oxy)ethyl)benzyl)cyclopent-2-enone N/A 5-membered Isobutoxy at C3, benzyl and silyl groups Moderate synthesis yield (49%); used as intermediates in complex syntheses .

Key Findings

Ring Size Effects: Cycloheptenone (7-membered): Larger rings may exhibit increased conformational flexibility and reduced ring strain compared to cyclopentenones (5-membered). However, they could face challenges in synthetic accessibility. Cyclohexenone (6-membered): Widely studied due to balanced stability and reactivity. Cyclopentenone (5-membered): Higher ring strain may enhance reactivity in Diels-Alder or Michael addition reactions, as seen in compounds .

Substituent Impact: Isobutoxy Group: Enhances lipophilicity and electron-withdrawing effects, influencing solubility and reaction kinetics. Benzyl/Silyl Groups (): Increase molecular weight and complexity, often serving as protective groups in multi-step syntheses .

Synthesis and Stability: Cyclopentenone derivatives in were synthesized via organometallic reactions (e.g., n-BuLi-mediated coupling) with moderate yields (48–56%) .

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